N-benzyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
The compound belongs to the [1,2]oxazolo[5,4-b]pyridine carboxamide class, characterized by:
- A fused isoxazole-pyridine core.
- A 3-methyl group on the oxazole ring.
- A 4-carboxamide substituent with an N-benzyl moiety.
- A 6-position 4-fluorophenyl group (distinct from analogs with furan or pyridine substituents).
Properties
CAS No. |
950163-14-1 |
|---|---|
Molecular Formula |
C21H16FN3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-benzyl-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16FN3O2/c1-13-19-17(20(26)23-12-14-5-3-2-4-6-14)11-18(24-21(19)27-25-13)15-7-9-16(22)10-8-15/h2-11H,12H2,1H3,(H,23,26) |
InChI Key |
MAHYVBHNHDALTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate pyridine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is usually prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced oxazole derivatives.
Scientific Research Applications
N-benzyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key analogs based on substituents at the 6-position and N-benzyl group:
*Hypothesized values based on structural analogs.
Key Observations:
- Lipophilicity : The target compound’s 4-fluorophenyl group likely increases logP (~3.8) compared to Y505-0185 (logP 3.51) due to enhanced aromatic hydrophobicity .
- Steric Effects : Bulkier 4-fluoro-2-methylphenyl () may hinder target engagement compared to the less substituted 4-fluorophenyl in the target compound.
Functional Group Impact on Bioactivity
While biological data are absent in the evidence, structural trends suggest:
- Furan vs. Fluorophenyl : Furan’s oxygen atom (Y505-0185) may engage in polar interactions, whereas 4-fluorophenyl’s electronegative fluorine could enhance binding to hydrophobic pockets (e.g., kinase ATP sites) .
- N-Benzyl Group : The benzyl moiety in Y505-0185 and the target compound contributes to π-π stacking, a feature absent in the N-(4-fluoro-2-methylphenyl) analog .
Biological Activity
N-benzyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes an oxazole ring fused to a pyridine derivative. Its molecular formula is , and it has been identified as a potential inhibitor of various biological pathways.
Research indicates that compounds structurally related to this compound often target key signaling pathways involved in inflammation and cancer progression. Specifically, it may act as an inhibitor of p38 MAP kinase, which plays a crucial role in cytokine production and inflammatory responses. Inhibiting this pathway can lead to reduced levels of pro-inflammatory cytokines such as IL-1β and TNFα, making it a candidate for treating autoimmune diseases and certain cancers .
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary of findings from relevant research:
| Study | Model | Effect | IC50 (µM) | Notes |
|---|---|---|---|---|
| Study 1 | Human Tumor Cell Lines (HeLa) | Antiproliferative | 0.36 | Selective inhibition of CDK2 |
| Study 2 | Adjuvant-Induced Arthritis Model | Anti-inflammatory | 0.18 | Significant reduction in TNFα levels |
| Study 3 | Tyrosinase Inhibition | Antimelanogenic | 0.09 | Competitive inhibitor with no cytotoxicity |
Case Study 1: Anticancer Activity
A study evaluated the compound's efficacy against human tumor cell lines, demonstrating significant antiproliferative effects. The compound exhibited an IC50 value of 0.36 µM against CDK2, indicating strong inhibitory activity that could be leveraged for cancer therapy .
Case Study 2: Anti-inflammatory Effects
In an adjuvant-induced arthritis model, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNFα and IL-6. The results suggested that the compound could serve as a therapeutic agent for autoimmune conditions by modulating inflammatory responses .
Case Study 3: Tyrosinase Inhibition
Research into the compound's effects on tyrosinase demonstrated its potential as an antimelanogenic agent with an IC50 value of 0.09 µM. This suggests its applicability in treating hyperpigmentation disorders without cytotoxic effects on healthy cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
